Core Compound Profile and Physicochemical Properties
Core Compound Profile and Physicochemical Properties
An In-Depth Technical Guide to Methyl 5-bromo-2,3-difluorobenzoate
Abstract: This guide provides a comprehensive technical overview of Methyl 5-bromo-2,3-difluorobenzoate (CAS No. 1150163-69-1), a key halogenated aromatic ester. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, a validated synthesis protocol, its strategic applications in medicinal chemistry, and essential safety protocols. By elucidating the rationale behind its synthetic utility, particularly in cross-coupling reactions, this guide serves as an essential resource for leveraging this versatile building block in the design and synthesis of novel chemical entities.
Methyl 5-bromo-2,3-difluorobenzoate is a polysubstituted benzene derivative, specifically a brominated and difluorinated methyl ester. Its structure is notable for the distinct electronic environment created by the interplay of an electron-withdrawing ester group and the inductive effects of the three halogen atoms. This unique substitution pattern makes it a valuable and reactive intermediate in organic synthesis.
The primary identifier for this compound is its CAS number: 1150163-69-1 .[1]
Table 1: Physicochemical and Safety Identifiers
| Property | Value | Source |
| CAS Number | 1150163-69-1 | ChemicalBook[1] |
| Molecular Formula | C₈H₅BrF₂O₂ | ChemicalBook[1] |
| Formula Weight | 251.02 g/mol | ChemicalBook[1] |
| Appearance | White lumpy powder | ChemicalBook[1] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | ChemicalBook[1] |
| HS Code | 2916399090 | ChemicalBook[1] |
Strategic Synthesis: Esterification Pathway
The most direct and industrially scalable synthesis of Methyl 5-bromo-2,3-difluorobenzoate involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-2,3-difluorobenzoic acid. The Fischer esterification, catalyzed by a strong acid, is a fundamental and reliable method. However, for substrates that may be sensitive to prolonged heating under strongly acidic conditions, conversion to an acid chloride followed by reaction with methanol offers a high-yielding alternative.
A common and highly effective laboratory method employs thionyl chloride (SOCl₂) in methanol. This approach is efficient as the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the equilibrium towards the product. The in-situ generation of HCl from the reaction of thionyl chloride with methanol also serves to catalyze the reaction.
Caption: Fischer Esterification workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of Methyl 5-bromo-2,3-difluorobenzoate lies in its utility as a versatile synthetic intermediate. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the precise and modular construction of complex molecular architectures from simpler precursors.[2][3]
Causality of Application:
-
Orthogonal Reactivity: The C-Br bond is significantly more reactive in typical Pd-catalyzed cycles than the C-F bonds. This chemoselectivity allows chemists to functionalize the bromine position while leaving the fluorine atoms untouched for later-stage modifications or to serve as metabolic blockers.
-
Electronic Tuning: The two fluorine atoms and the methyl ester group strongly influence the electronic properties of the aromatic ring. This pre-functionalization allows for the fine-tuning of a drug candidate's properties, such as binding affinity to target proteins, solubility, and metabolic stability.[2]
-
Fragment-Based Drug Design: This compound is an ideal fragment for building compound libraries for high-throughput screening.[2] By coupling various boronic acids (in a Suzuki reaction) to the C-Br position, a diverse array of biaryl or aryl-heteroaryl structures can be rapidly generated.
Caption: Illustrative Suzuki coupling using the target compound as a substrate.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for esterifying aromatic acids.[4]
Objective: To synthesize Methyl 5-bromo-2,3-difluorobenzoate from 5-bromo-2,3-difluorobenzoic acid.
Materials:
-
5-bromo-2,3-difluorobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a solution of 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 5 mL per 1 mmol of acid), add thionyl chloride (2.0-4.0 eq) dropwise at 0 °C (ice bath).
-
Scientist's Note: The excess thionyl chloride ensures complete conversion and reacts with the methanol solvent. The dropwise addition at low temperature is crucial to control the initial exothermic reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a condenser. Heat the reaction mixture to reflux (approx. 65 °C) and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.
-
Workup: Pour the residue carefully into ice-water. This will hydrolyze any remaining reactive species.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Scientist's Note: The organic layer will contain the desired ester. Multiple extractions ensure maximum product recovery.
-
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure Methyl 5-bromo-2,3-difluorobenzoate.[4]
Safety, Handling, and Storage
As a halogenated organic compound, proper handling is imperative. The following safety information is derived from GHS classifications for this chemical.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The compound should be kept in a dark place to prevent potential degradation.[1]
Conclusion
Methyl 5-bromo-2,3-difluorobenzoate is more than a catalog chemical; it is a strategically designed building block for advanced organic synthesis. Its defined structure, predictable reactivity, and the orthogonal nature of its halogen substituents provide chemists with a reliable tool for constructing complex molecules. Understanding its properties, synthesis, and safe handling is key to unlocking its full potential in the rapid-paced environments of pharmaceutical and materials science research.
References
-
Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 . PubChem. [Link]
- A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
-
Methyl 5-bromo-2,4-difluorobenzoate, 351325-31-0 . Allfluoro pharmaceutical co .ltd. [Link]
-
The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
5-BroMo-2,4-difluoro-benzoic acid Methyl ester | 351325-31-0 . Chemsrc. [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . University at Buffalo. [Link]
-
A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid . Quick Company. [Link]
-
Methyl 5-bromo-2,4-difluorobenzoate | C8H5BrF2O2 | CID 18007754 . PubChem, NIH. [Link]
-
The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
